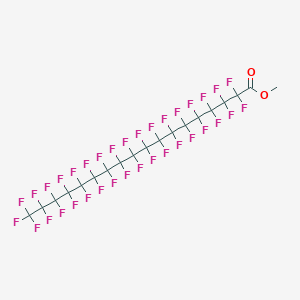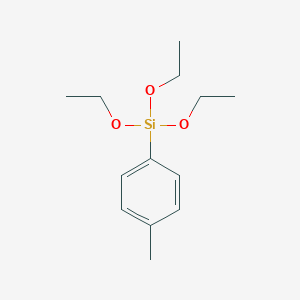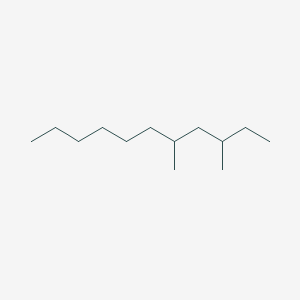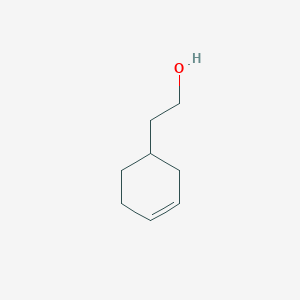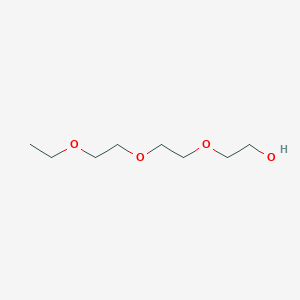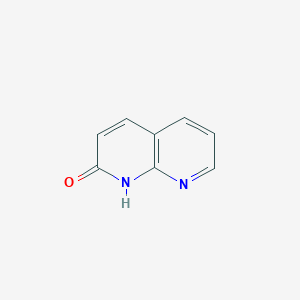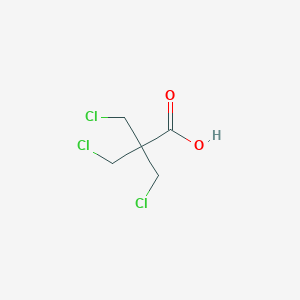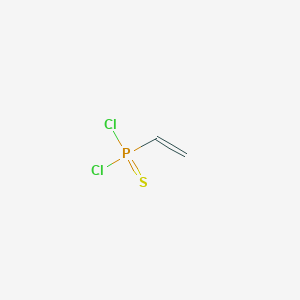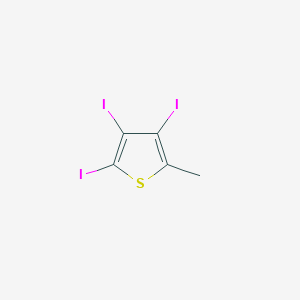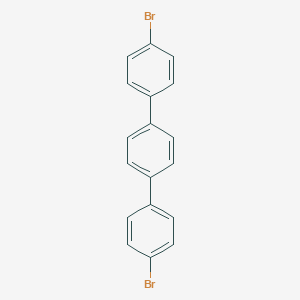
Oxypendyl dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxypendyl dihydrochloride is a chemical compound used in scientific research for its potential therapeutic effects. It is a member of the diphenylmethylpiperazine family of compounds, which have been shown to exhibit various pharmacological activities. Oxypendyl dihydrochloride has been studied for its potential use in treating several diseases, including Parkinson's disease and schizophrenia.
作用机制
The exact mechanism of action of oxypendyl dihydrochloride is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to have affinity for dopamine receptors, which may contribute to its dopaminergic activity in Parkinson's disease. Additionally, it has been shown to have an affinity for serotonin receptors, which may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Oxypendyl dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of Parkinson's disease. Additionally, it has been shown to have anxiolytic effects, which may be due to its effects on serotonin receptors. It has also been shown to have potential antipsychotic effects, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
One advantage of using oxypendyl dihydrochloride in lab experiments is its potential therapeutic effects in several diseases, including Parkinson's disease and schizophrenia. Additionally, its effects on neurotransmitter systems make it a useful tool for studying the mechanisms of these diseases. However, one limitation of using oxypendyl dihydrochloride in lab experiments is its potential toxicity. It has been shown to have toxic effects on liver cells, which may limit its use in certain experiments.
未来方向
There are several future directions for research on oxypendyl dihydrochloride. One direction is to further study its potential therapeutic effects in Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Another direction is to study its potential use in treating other diseases, such as depression and anxiety disorders. Finally, further research is needed to determine its safety and potential toxicity in humans.
合成方法
Oxypendyl dihydrochloride can be synthesized through a series of chemical reactions. The synthesis starts with the reaction of benzhydrol with piperazine to form diphenylmethylpiperazine. This compound is then reacted with 2-cyanoethyl diisopropylchlorophosphoramidite to form the intermediate compound. The final step involves the reaction of the intermediate compound with oxalyl chloride and subsequent hydrolysis to form oxypendyl dihydrochloride.
科学研究应用
Oxypendyl dihydrochloride has been studied for its potential therapeutic effects in several diseases. In Parkinson's disease, it has been shown to have dopaminergic activity, which may help alleviate symptoms of the disease. In schizophrenia, it has been studied for its potential antipsychotic effects. Additionally, oxypendyl dihydrochloride has been shown to have potential antidepressant and anxiolytic effects.
属性
CAS 编号 |
17297-82-4 |
|---|---|
产品名称 |
Oxypendyl dihydrochloride |
分子式 |
C20H28Cl2N4OS |
分子量 |
443.4 g/mol |
IUPAC 名称 |
2-[4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H26N4OS.2ClH/c25-16-15-23-13-11-22(12-14-23)9-4-10-24-17-5-1-2-6-18(17)26-19-7-3-8-21-20(19)24;;/h1-3,5-8,25H,4,9-16H2;2*1H |
InChI 键 |
KALFCGDVOYGROY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl |
其他 CAS 编号 |
17297-82-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





